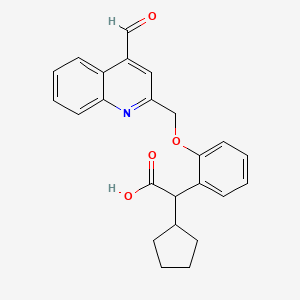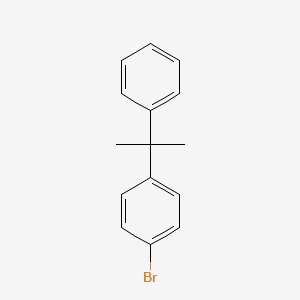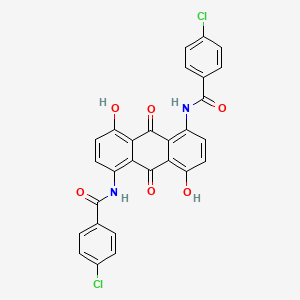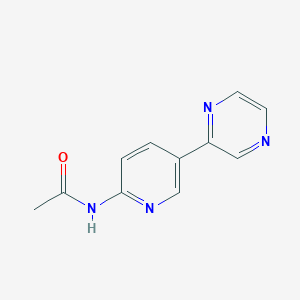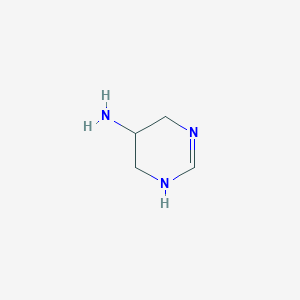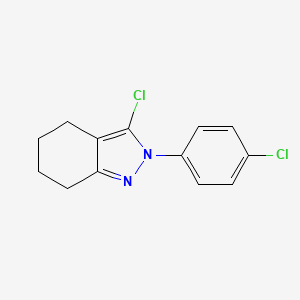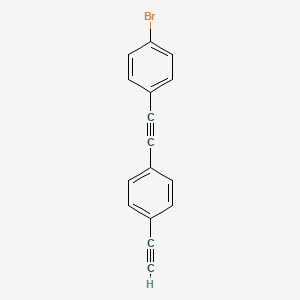
2-Chloro-1-iodoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-iodoanthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s unique structure, featuring both chlorine and iodine substituents, makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodoanthracene-9,10-dione typically involves the halogenation of anthracene-9,10-dione. One common method includes the use of iodine monochloride (ICl) as a halogenating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-iodoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove halogen substituents or convert the quinone structure to a hydroquinone.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-iodoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, as well as in the development of materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-iodoanthracene-9,10-dione involves its interaction with molecular targets through its halogen substituents. The chlorine and iodine atoms can participate in various chemical interactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylanthraquinone: Another anthraquinone derivative with a methyl group instead of halogen substituents.
1-Chloro-2-iodoanthraquinone: A similar compound with halogen substituents at different positions on the anthraquinone core.
Uniqueness
2-Chloro-1-iodoanthracene-9,10-dione is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and physical properties. This dual halogenation can lead to unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
10430-70-3 |
|---|---|
Molekularformel |
C14H6ClIO2 |
Molekulargewicht |
368.55 g/mol |
IUPAC-Name |
2-chloro-1-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClIO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI-Schlüssel |
WSQZLNDHTONRDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)



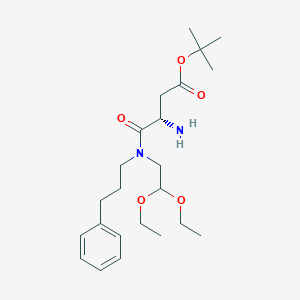
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
